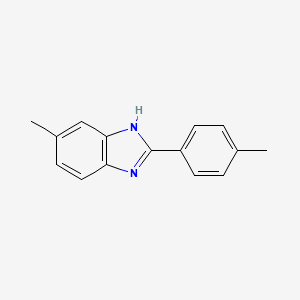

Cyanoethyl-4-phenetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

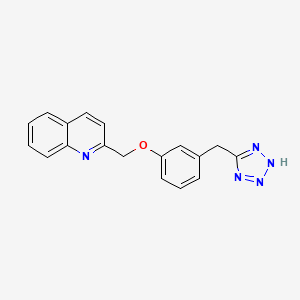

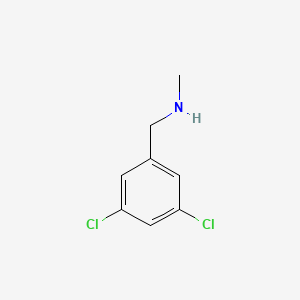

Cyanoethyl-4-phenetidine is a compound that likely involves cyanoethylation and phenetidine, a para-substituted aniline derivative. While direct studies on this compound are scarce, the synthesis and analysis of related cyanoethyl compounds and phenetidine derivatives offer valuable insights into its potential chemical behavior and properties.

Synthesis Analysis

The synthesis of cyanoethyl derivatives often involves the addition of cyanoethyl groups to target molecules, potentially through reactions such as nucleophilic substitution or addition reactions. For example, the synthesis of 2-[cyano(aryl)methylene]-imidazolidines, hexahydropyrimidines, and hexahydro-1H-1,3-diazepines from (dimethylthiomethylene)-phenylacetonitriles with various diamines showcases a method that could be analogous to synthesizing Cyanoethyl-4-phenetidine derivatives (Huang, Gan, & Wang, 1988).

Molecular Structure Analysis

The molecular structure of cyanoethylated compounds and related phenetidine derivatives is crucial for understanding their reactivity and properties. X-ray diffraction and crystallography provide detailed insights, as seen in the structural determination of cytidine complexes and other cyanoethylated molecules, highlighting the importance of molecular geometry, electron distribution, and substituent effects on the overall compound behavior.

Chemical Reactions and Properties

Cyanoethyl-4-phenetidine, like its related compounds, likely participates in a variety of chemical reactions, including cyclocondensation and multi-component reactions. These reactions are influenced by the compound's functional groups, offering pathways to diverse derivatives and highlighting the reactivity of the cyano and phenetidine portions. The reaction of cytidine with cyanopropargylic alcohols to synthesize functionalized cytidine cyclic ketals is an example of the type of chemical transformations that could be relevant (Nosyreva et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

3-(4-ethoxyanilino)propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-2-14-11-6-4-10(5-7-11)13-9-3-8-12/h4-7,13H,2-3,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJDQKHVINLCOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178262 |

Source

|

| Record name | Cyanoethyl-4-phenetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanoethyl-4-phenetidine | |

CAS RN |

23609-20-3 |

Source

|

| Record name | Cyanoethyl-4-phenetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023609203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanoethyl-4-phenetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)

![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)

![N-[[2-(1-pyrrolidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1221767.png)